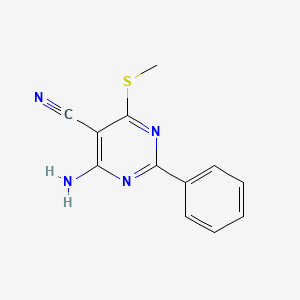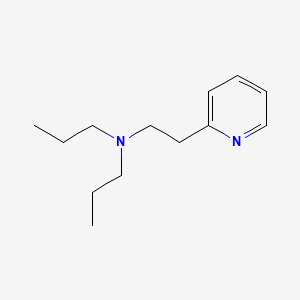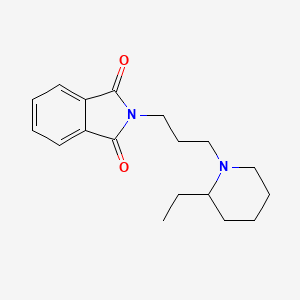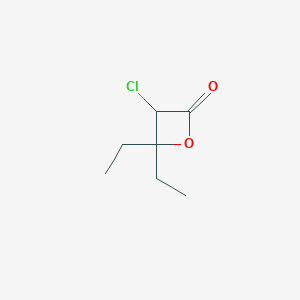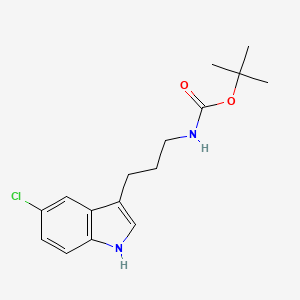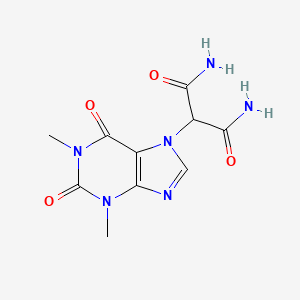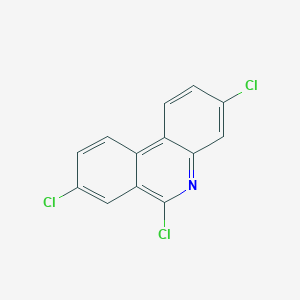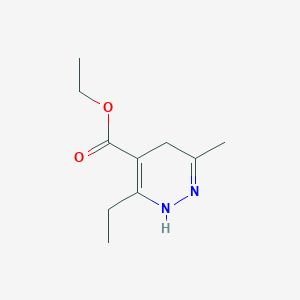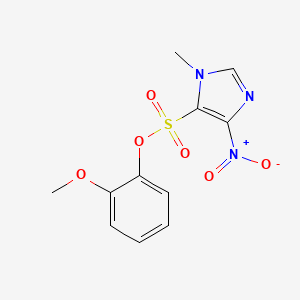
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is a complex organic compound that belongs to the class of nitroimidazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both nitro and sulfonate groups in the molecule contributes to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts may also be used to enhance the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Applications De Recherche Scientifique
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use in treating infections caused by anaerobic bacteria and protozoa.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate involves the reduction of the nitro group to generate reactive nitrogen species (RNS) such as nitric oxide (NO). These reactive species can cause damage to cellular components, including DNA, leading to cell death . The compound targets anaerobic organisms that possess the necessary enzymes to reduce the nitro group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar applications.
Ornidazole: Another nitroimidazole with similar antimicrobial properties.
Uniqueness
(2-Methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate is unique due to the presence of the methoxyphenyl and sulfonate groups, which may enhance its solubility and bioavailability compared to other nitroimidazoles .
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.
Propriétés
Numéro CAS |
83498-83-3 |
|---|---|
Formule moléculaire |
C11H11N3O6S |
Poids moléculaire |
313.29 g/mol |
Nom IUPAC |
(2-methoxyphenyl) 3-methyl-5-nitroimidazole-4-sulfonate |
InChI |
InChI=1S/C11H11N3O6S/c1-13-7-12-10(14(15)16)11(13)21(17,18)20-9-6-4-3-5-8(9)19-2/h3-7H,1-2H3 |
Clé InChI |
JHHKHAMWZAADJA-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=C1S(=O)(=O)OC2=CC=CC=C2OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


